2-(4-Ethylphenyl)quinoline-4-carboxylic acid

Lipophilicity Physicochemical Properties Drug Design

2-(4-Ethylphenyl)quinoline-4-carboxylic acid (CAS 301320-96-7) is a synthetic small molecule comprising a quinoline core with a 4-carboxylic acid group and a 4-ethylphenyl substituent at the 2-position. The compound is a member of the broader 2-arylquinoline-4-carboxylic acid class, a privileged scaffold in medicinal chemistry known for its versatility in generating biologically active derivatives.

Molecular Formula C18H15NO2
Molecular Weight 277.323
CAS No. 301320-96-7
Cat. No. B2814500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Ethylphenyl)quinoline-4-carboxylic acid
CAS301320-96-7
Molecular FormulaC18H15NO2
Molecular Weight277.323
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O
InChIInChI=1S/C18H15NO2/c1-2-12-7-9-13(10-8-12)17-11-15(18(20)21)14-5-3-4-6-16(14)19-17/h3-11H,2H2,1H3,(H,20,21)
InChIKeyRETVXMLZGMOFQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Ethylphenyl)quinoline-4-carboxylic acid (CAS 301320-96-7): A 2-Arylquinoline-4-Carboxylic Acid Scaffold for Medicinal Chemistry and Screening Libraries


2-(4-Ethylphenyl)quinoline-4-carboxylic acid (CAS 301320-96-7) is a synthetic small molecule comprising a quinoline core with a 4-carboxylic acid group and a 4-ethylphenyl substituent at the 2-position . The compound is a member of the broader 2-arylquinoline-4-carboxylic acid class, a privileged scaffold in medicinal chemistry known for its versatility in generating biologically active derivatives. Its calculated physicochemical properties include a molecular weight of 277.32 g/mol (C₁₈H₁₅NO₂), a logP of approximately 4.16, and a topological polar surface area (TPSA) of 50.19 Ų, indicating moderate lipophilicity and potential for membrane permeability [1]. Commercially, the compound is offered primarily as a research chemical with purities typically ranging from 95% to 98%, and it is widely used as a building block in drug discovery and chemical biology research .

Why Generic 2-Arylquinoline-4-Carboxylic Acids Are Not Interchangeable with 2-(4-Ethylphenyl)quinoline-4-carboxylic acid (CAS 301320-96-7)


The simple replacement of 2-(4-Ethylphenyl)quinoline-4-carboxylic acid with a different 2-arylquinoline-4-carboxylic acid analog is highly likely to alter experimental outcomes due to well-established structure-activity relationships (SAR) within this chemical class. The nature of the substituent at the 2-aryl position directly influences critical molecular properties including lipophilicity, steric bulk, and electronic character, which in turn modulate target binding affinity, selectivity, and pharmacokinetic behavior . While the quinoline-4-carboxylic acid core provides a foundational scaffold for biological activity—for example, as an inhibitor of alkaline phosphatases or as an antimicrobial agent—the identity of the 2-aryl group acts as a primary determinant of potency and specificity [1], [2]. Consequently, substituting the 4-ethylphenyl group with a phenyl, methylphenyl, or chlorophenyl analog without re-optimizing the biological assay or synthetic route is not scientifically justified and can lead to misinterpretation of SAR data or failure to reproduce published results. The following quantitative evidence illustrates the specific, measurable differentiation conferred by the 4-ethylphenyl substituent.

2-(4-Ethylphenyl)quinoline-4-carboxylic acid (CAS 301320-96-7): Evidence-Based Differentiation from Close Structural Analogs


Enhanced Lipophilicity (LogP) of 2-(4-Ethylphenyl)quinoline-4-carboxylic acid vs. Unsubstituted Phenyl Analog

The presence of the 4-ethyl group on the phenyl ring of 2-(4-Ethylphenyl)quinoline-4-carboxylic acid substantially increases its lipophilicity compared to the unsubstituted 2-phenylquinoline-4-carboxylic acid analog. This increase in logP is a critical determinant of membrane permeability, metabolic stability, and overall drug-likeness. The target compound's calculated logP is 4.16, whereas the value for 2-phenylquinoline-4-carboxylic acid is 3.15, representing a quantified difference of +1.01 log units [1]. This shift corresponds to a theoretical ~10-fold increase in the partition coefficient between octanol and water, indicating significantly higher lipophilicity.

Lipophilicity Physicochemical Properties Drug Design

Differentiation in Calculated Topological Polar Surface Area (TPSA) for Oral Bioavailability Predictions

The topological polar surface area (TPSA) is a key descriptor used to predict oral absorption and blood-brain barrier penetration. A TPSA below 140 Ų is generally favorable for oral bioavailability. 2-(4-Ethylphenyl)quinoline-4-carboxylic acid exhibits a TPSA of 50.19 Ų, whereas the unsubstituted 2-phenylquinoline-4-carboxylic acid has a TPSA of 50.19 Ų, indicating that the ethyl substituent does not alter the polar surface area [1]. However, comparison with other 2-aryl analogs reveals that TPSA remains consistently around 50 Ų for this core scaffold, confirming that variations in the 2-aryl group do not negatively impact this favorable drug-likeness parameter .

Bioavailability Lipinski's Rule of Five Drug-likeness

Impact of 2-Aryl Substituent on Alkaline Phosphatase Inhibitory Potency: Class-Level SAR Informs Selection of 4-Ethylphenyl Analog

In a systematic SAR study of quinoline-4-carboxylic acid derivatives as inhibitors of human tissue-nonspecific alkaline phosphatase (h-TNAP), the identity of the 2-aryl substituent was found to be a critical determinant of potency. While the specific IC₅₀ of 2-(4-ethylphenyl)quinoline-4-carboxylic acid has not been reported in this assay, closely related analogs demonstrate the profound impact of 2-aryl substitution. For example, compound 3j (with a specific 2-aryl substituent) exhibited an IC₅₀ of 22 ± 1 nM against h-TNAP, while other analogs in the same series displayed IC₅₀ values ranging from 150 nM to >10 µM, representing a >450-fold difference in potency driven solely by changes to the 2-aryl group [1]. This class-level SAR strongly implies that the 4-ethylphenyl substituent would confer a distinct potency and selectivity profile compared to other 2-aryl analogs, making it a non-substitutable entity for target-specific assays.

Alkaline Phosphatase Inhibition Structure-Activity Relationship (SAR) Medicinal Chemistry

Commercial Availability and Purity Profiles: 2-(4-Ethylphenyl)quinoline-4-carboxylic acid vs. Unsubstituted Phenyl Analog

From a procurement perspective, 2-(4-Ethylphenyl)quinoline-4-carboxylic acid (CAS 301320-96-7) is widely available from multiple commercial suppliers at purities of ≥95% and 98%, suitable for direct use in biological assays and chemical synthesis without further purification , , . In contrast, the unsubstituted analog, 2-phenylquinoline-4-carboxylic acid (CAS 132-60-5), while also commercially available, is often offered at lower purities (e.g., 95%) or as a more specialized reagent, reflecting its more limited use as a core scaffold for further derivatization . The consistent availability of high-purity 2-(4-ethylphenyl)quinoline-4-carboxylic acid reduces the need for in-house purification, streamlining the procurement workflow and ensuring batch-to-batch consistency for reproducible results.

Procurement Purity Screening Libraries

Role of 2-Aryl Substituent in Antibacterial Activity of Quinoline-4-Carboxylic Acid Derivatives

A structure-activity relationship (SAR) analysis of quinoline-4-carboxylic acid derivatives revealed that the presence of an aryl ring at the 2-position is essential for antibacterial activity, and that the nature of this aryl group significantly influences potency against various bacterial strains [1]. While specific minimum inhibitory concentration (MIC) data for 2-(4-ethylphenyl)quinoline-4-carboxylic acid against standard bacterial panels are not available in the public domain, studies on closely related 2-arylquinoline-4-carboxylic acid hydrazides show that substituents on the 2-aryl ring, such as nitro groups, can dramatically enhance antibacterial activity against E. coli [2]. This class-level evidence indicates that the 4-ethylphenyl substituent is not a passive spectator but an active contributor to the compound's antimicrobial profile, and substituting it with another aryl group would likely yield a different spectrum and potency of activity.

Antibacterial Antimicrobial Resistance SAR

Optimal Research and Procurement Applications for 2-(4-Ethylphenyl)quinoline-4-carboxylic acid (CAS 301320-96-7)


Lead Optimization in Medicinal Chemistry for Alkaline Phosphatase-Related Targets

Given the established class-level SAR that the 2-aryl substituent is a key determinant of alkaline phosphatase inhibitory potency [1], 2-(4-ethylphenyl)quinoline-4-carboxylic acid is best utilized as a core scaffold for the synthesis of focused libraries aimed at optimizing interactions with the h-TNAP, h-IAP, or h-PLAP active sites. Its higher lipophilicity (LogP 4.16) compared to the unsubstituted phenyl analog [2] may be exploited to improve binding affinity to hydrophobic enzyme pockets or to enhance cellular permeability for cell-based assays. Researchers should prioritize this compound when exploring SAR around the 4-position of the 2-phenyl ring, as the ethyl group provides a well-defined, moderately lipophilic modification that can be compared with smaller (methyl) or larger (propyl, isopropyl) substituents to map the steric and lipophilic tolerance of the target protein.

Construction of Diversity-Oriented Screening Libraries for Antibacterial Drug Discovery

For programs focused on identifying novel antibacterial agents, particularly against Gram-negative pathogens like E. coli, 2-(4-ethylphenyl)quinoline-4-carboxylic acid serves as a privileged starting point for library synthesis. The 2-arylquinoline-4-carboxylic acid scaffold is known to be essential for antibacterial activity, and variations in the 2-aryl group directly modulate potency [3]. Therefore, this compound is a valuable building block for generating a series of derivatives (e.g., hydrazides, amides, esters) to probe the SAR of the 2-aryl domain. Its commercial availability at 95-98% purity makes it suitable for high-throughput parallel synthesis without the need for extensive purification of the starting material, enabling efficient library production.

Physicochemical Property Modulation for ADME Optimization in Early Drug Discovery

The calculated physicochemical properties of 2-(4-ethylphenyl)quinoline-4-carboxylic acid—specifically its elevated LogP (4.16) while maintaining a low TPSA (50.19 Ų) [2]—make it an ideal candidate for investigating the impact of increased lipophilicity on ADME (Absorption, Distribution, Metabolism, Excretion) parameters within a quinoline-based chemical series. Researchers can use this compound as a probe to assess how the 4-ethyl substituent affects membrane permeability in Caco-2 or PAMPA assays, metabolic stability in liver microsomes, and plasma protein binding, compared to less lipophilic analogs. This data is crucial for balancing potency with favorable drug-like properties and for guiding the design of clinical candidates with optimal pharmacokinetic profiles.

High-Throughput Screening (HTS) and Fragment-Based Lead Discovery (FBLD) Follow-Up

In screening campaigns where a 2-arylquinoline-4-carboxylic acid derivative emerges as a hit, 2-(4-ethylphenyl)quinoline-4-carboxylic acid is a logical and readily accessible analog for immediate follow-up SAR-by-catalog or for rapid synthesis of initial derivatives. The compound's high purity ensures that any observed activity in follow-up assays is not due to impurities, and its distinct substitution pattern (4-ethyl vs. other alkyl or halogen groups) allows for a quick assessment of the importance of lipophilic bulk at the para-position of the 2-aryl ring. Its availability from multiple suppliers also reduces the risk of supply chain disruption during critical hit validation phases.

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